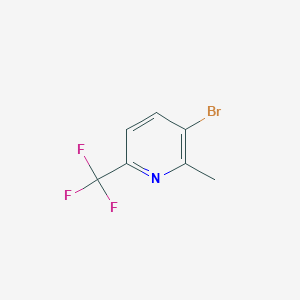

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKRFOKZVOJQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743621 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-53-3 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Abstract

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The document outlines the strategic considerations for its synthesis, focusing on a primary route involving the regioselective bromination of 2-methyl-6-(trifluoromethyl)pyridine. We present a detailed, step-by-step experimental protocol, discuss the underlying reaction mechanisms, and offer insights into process optimization and troubleshooting. This paper is intended for researchers, chemists, and process development scientists who require a robust and well-understood methodology for the preparation of this important intermediate.

Introduction: Strategic Importance

This compound is a highly functionalized pyridine derivative. Its strategic importance stems from the orthogonal reactivity of its substituents, making it a versatile scaffold in medicinal and materials chemistry. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom serves as a key handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.[1] The methyl group provides an additional point for steric and electronic tuning. The demand for robust synthetic routes to such trifluoromethylpyridine (TFMP) derivatives has grown, especially for compounds with a 6-(trifluoromethyl) substitution pattern, which have become increasingly prevalent in modern agrochemicals since 1990.[2][3]

Synthetic Strategy and Retrosynthesis

The synthesis of substituted pyridines, particularly those bearing both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) groups, requires careful strategic planning. The pyridine ring is inherently electron-deficient, which deactivates it towards standard electrophilic aromatic substitution.[4]

Two primary retrosynthetic approaches can be envisioned for the target molecule:

-

Route A: Late-Stage Bromination: This involves the synthesis of the 2-methyl-6-(trifluoromethyl)pyridine core, followed by a regioselective bromination at the C3 position. This is often the preferred strategy as the directing effects of the existing substituents can be leveraged to control regiochemistry.

This guide will focus on Route A , which generally represents a more direct and industrially scalable approach, starting from a more accessible precursor.

Recommended Synthetic Protocol: Electrophilic Bromination

This section details a robust protocol for the synthesis of this compound via the direct bromination of 2-methyl-6-(trifluoromethyl)pyridine.

Overall Reaction Scheme

Caption: General scheme for the bromination of the precursor.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Purpose | Supplier Example |

| 2-Methyl-6-(trifluoromethyl)pyridine | 34486-17-4 | 161.13 g/mol | Starting Material | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Brominating Agent | Sigma-Aldrich |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | Solvent/Catalyst | Fisher Scientific |

| Oleum (20% SO₃) | 8014-95-7 | Variable | Catalyst/Activator | Acros Organics |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent | VWR |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 g/mol | Neutralizing Agent | J.T. Baker |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying Agent | EMD Millipore |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add fuming sulfuric acid (oleum, 20% SO₃, 3.0 equiv.).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (98%, 5.0 vol) to the oleum with careful stirring. To this acidic mixture, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Bromination: Once the addition is complete, add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes. Causality Note: Using a strong acid medium like oleum is crucial. It protonates the pyridine nitrogen, further deactivating the ring, but also creates a highly electrophilic brominating species (Br+), which is necessary to overcome the ring's low reactivity.[4]

-

Reaction: After the NBS addition, slowly heat the reaction mixture to 110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (10 vols) with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or by the careful addition of solid sodium hydroxide pellets while cooling in an ice bath, until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 vols).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 2 vols), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 20:1) to yield this compound as a solid or oil.

Characterization Data

| Property | Value |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol [6] |

| Appearance | White to light yellow solid/oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.70 (s, 3H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -68.5 (s) |

| CAS Number | 1010422-53-3[6] |

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of the 2-methyl-6-(trifluoromethyl)pyridine ring proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The harsh acidic conditions (oleum) are necessary to generate a potent electrophile from NBS.

The directing effects of the substituents determine the regioselectivity.

-

The -CF₃ group at C6 is a powerful electron-withdrawing group and a meta-director.

-

The -CH₃ group at C2 is an electron-donating group and an ortho-, para-director.

-

The pyridine nitrogen is the most powerful deactivating group, directing meta to itself.

The combined effect directs the incoming electrophile (Br⁺) to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored by the adjacent methyl group, leading to the desired product as the major isomer.

Caption: Key stages of the electrophilic bromination mechanism.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | Insufficiently strong acidic medium; reaction temperature too low; insufficient reaction time. | Ensure use of fresh oleum. Increase reaction temperature in 10 °C increments. Extend reaction time and monitor by GC-MS. |

| Poor Regioselectivity | Reaction conditions not optimized. | The described conditions strongly favor C3 bromination. If other isomers (e.g., 5-bromo) are significant, re-evaluate temperature. Lower temperatures may improve selectivity at the cost of rate. |

| Difficult Purification | Formation of tar-like byproducts due to excessive heat or concentrated acid. | Ensure the work-up quench is performed slowly and with efficient cooling. Avoid excessive heating during the reaction. |

| Hydrolysis of -CF₃ group | Presence of nucleophilic water at high temperatures. | Use anhydrous reagents and maintain a dry nitrogen atmosphere throughout the reaction. |

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Oleum and Concentrated Sulfuric Acid: Extremely corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin.

-

Dichloromethane: A suspected carcinogen. Use only in a well-ventilated fume hood.

-

Quenching and Neutralization: These steps are highly exothermic. Perform them slowly, behind a blast shield, and with adequate cooling to control the release of heat and gas.

Conclusion

The synthesis of this compound is reliably achieved through the direct electrophilic bromination of its precursor, 2-methyl-6-(trifluoromethyl)pyridine. The success of the protocol hinges on the use of a potent acidic medium, such as oleum, to activate the brominating agent and overcome the deactivated nature of the pyridine ring. Careful control of temperature and stoichiometric ratios is paramount for achieving high yield and regioselectivity. The resulting product is a valuable, versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

- Halogenation Strategies for Bromine Incorporation. Smolecule. [URL: https://www.smolecule.com/2-bromo-6-methyl-4-trifluoromethyl-pyridine-cas-451459-17-9]

- Synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine. X-MOL. [URL: https://www.x-mol.com/faqs/synthesis-method-and-application-of-2-fluoro-6-trifluoromethylpyridine-19002]

- Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-properties-of-3-bromo-2-trifluoromethyl-pyridine/]

- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70700828]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [URL: https://www.jstage.jst.go.jp/article/jpestics/46/3/46_351/_article/-char/en]

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/339246193_Synthesis_of_2-Trifluoromethyl_Pyridines_through_Multicomponent_Krohnke_Reaction]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Buy 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | 451459-17-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the interplay between the electron-withdrawing trifluoromethyl group, the bromine atom, and the inherent characteristics of the pyridine ring, make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, details its synthesis, explores its reactivity in key chemical transformations, and discusses its applications, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of its functional groups offers chemists a powerful tool for introducing the trifluoromethylpyridine motif into novel molecular architectures.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design and the development of advanced agrochemicals.[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly alter the physicochemical properties of a parent molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modulate the pKa of nearby functional groups.[2] When combined with a pyridine scaffold—a common motif in biologically active compounds—the resulting trifluoromethylpyridine (TFMP) core is of significant interest.

This compound (CAS No. 1010422-53-3) is a strategically functionalized TFMP derivative. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling and substitution reactions, allowing for the introduction of diverse molecular fragments. The methyl group at the 2-position and the trifluoromethyl group at the 6-position further influence the electronic landscape and steric environment of the pyridine ring, offering opportunities for selective chemical transformations. This guide will delve into the core chemical properties of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a chemical building block is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

While experimental data for this compound is not widely published, its key properties can be summarized based on available data and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1010422-53-3 | [3] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| Boiling Point | 186.7 °C at 760 mmHg (Predicted) | [4] |

| XLogP3 | 2.9 (Computed) | [3] |

| Hydrogen Bond Donor Count | 0 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 1 (Computed) | [3] |

| Topological Polar Surface Area | 12.9 Ų (Computed) | [3] |

Note: Due to a lack of published experimental data for this specific isomer, some values are based on computational predictions.

Spectroscopic Data

-

¹H NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (likely around 2.5-2.7 ppm).

-

¹³C NMR: Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound

The synthesis of substituted pyridines, particularly those bearing multiple distinct functional groups, often requires a multi-step approach. General methods for preparing trifluoromethylpyridines include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. One logical approach involves the bromination of a 2-methyl-6-(trifluoromethyl)pyridine precursor.

Illustrative Synthetic Protocol: Electrophilic Bromination

This protocol is based on general procedures for the bromination of activated pyridine rings.

Sources

An In-Depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) registry number 1010422-53-3 , is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, combining a reactive bromine atom with the electronically distinct methyl and trifluoromethyl groups on a pyridine scaffold, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1010422-53-3 | PubChem[1] |

| Molecular Formula | C₇H₅BrF₃N | PubChem[1] |

| Molecular Weight | 240.02 g/mol | PubChem[1] |

| Appearance | Not explicitly stated in provided results; likely a solid or oil | - |

| Purity | Typically ≥95% | AccelaChem[2], AKSci[3] |

Synthesis of this compound

General strategies for the synthesis of trifluoromethylpyridines include:

-

Chlorine/fluorine exchange using a trichloromethylpyridine precursor.[4]

-

Construction of the pyridine ring from a trifluoromethyl-containing building block.[4]

-

Direct introduction of a trifluoromethyl group via a trifluoromethyl active species.[4]

A plausible synthetic approach for this compound could involve the initial synthesis of 2-methyl-6-(trifluoromethyl)pyridine, followed by a regioselective bromination at the 3-position. The synthesis of the 2-methyl-6-(trifluoromethyl)pyridine core can be challenging, but methods such as cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles have been reported for the preparation of α-trifluoromethylated pyridines.[5]

A patent for the synthesis of the isomeric 5-bromo-2-methyl-3-(trifluoromethyl)pyridine outlines a multi-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate.[6] This is followed by cyclization, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type diazotization and bromination. A similar retrosynthetic analysis for this compound would be a logical starting point for its synthesis design.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its bromine substituent, which can be readily displaced or participate in various cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group can influence the reactivity of the pyridine ring and the C-Br bond.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with potentially coordinating pyridine substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-heterocycles. The amination of this compound can be used to introduce primary or secondary amines, which are key functional groups in many biologically active molecules.

Applications in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Pyridine scaffolds are also prevalent in a vast number of pharmaceuticals.[8] The combination of these features in this compound makes it a valuable intermediate for the synthesis of novel bioactive compounds. Its derivatives have the potential to be explored as kinase inhibitors, GPCR modulators, and for other therapeutic targets where the specific substitution pattern can lead to improved pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the provided search results, information for structurally similar compounds suggests that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed and specific safety information, it is crucial to consult the supplier's MSDS.

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target molecules. While detailed synthetic protocols and spectroscopic data are not widely published, the information available on related compounds provides a solid foundation for its use in research and development. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of new and valuable chemical entities.

References

- Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi

-

Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. (URL: [Link])

-

This compound | C7H5BrF3N | CID 70700828 - PubChem. (URL: [Link])

- CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google P

-

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine - ChemBK. (URL: [Link])

-

1010422-53-3,this compound-AccelaChem. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)

-

(Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine - PrepChem.com. (URL: [Link])

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (URL: [Link])

-

6-bromo-2-methyl-3-(trifluoromethyl)pyridine - PubChemLite. (URL: [Link])

- (12)

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC - NIH. (URL: [Link])

-

(A) The trifluoromethyl group in medicinal chemistry. (B)... - ResearchGate. (URL: [Link])

Sources

- 1. This compound | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1010422-53-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1010422-53-3 this compound AKSci 0323AA [aksci.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. innospk.com [innospk.com]

spectral data for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and agrochemical research.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this and related compounds valuable building blocks in drug discovery.[1] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines. This guide provides a detailed examination of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound with atom numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, it provides definitive information about the number and connectivity of hydrogen atoms in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, along with the electronic effects of the pyridine ring, significantly influence the chemical shifts of the protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

-

Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (H-4) | 7.8 - 8.0 | Doublet (d) | ~8-9 |

| Pyridine-H (H-5) | 7.4 - 7.6 | Doublet (d) | ~8-9 |

| Methyl-H (CH₃) | 2.5 - 2.7 | Singlet (s) | N/A |

Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The two aromatic protons on the pyridine ring (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton at the 4-position is expected to be further downfield than the proton at the 5-position due to the combined inductive effects of the adjacent bromine and the nitrogen atom.

The methyl group protons are expected to appear as a singlet in the upfield region, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the adjacent pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group results in a characteristic quartet for the CF₃ carbon and influences the chemical shifts of the adjacent ring carbons.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200 ppm.

-

Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | Singlet | N/A |

| C-3 | 118 - 122 | Singlet | N/A |

| C-4 | 138 - 142 | Singlet | N/A |

| C-5 | 120 - 124 | Singlet | N/A |

| C-6 | 148 - 152 (q) | Quartet | ~35-40 |

| CF₃ | 120 - 124 (q) | Quartet | ~270-280 |

| CH₃ | 22 - 26 | Singlet | N/A |

Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The carbon atom attached to the CF₃ group (C-6) will also likely appear as a quartet, but with a smaller coupling constant due to two-bond C-F coupling. The other aromatic carbons will appear as singlets, with their chemical shifts influenced by the substituents. The C-2 and C-6 carbons, being adjacent to the nitrogen atom, are expected to be the most downfield among the ring carbons. The methyl carbon will appear as a singlet in the upfield region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two abundant isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography system.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Data Summary

| Ion | Expected m/z (Monoisotopic) | Isotopic Pattern |

| [M+H]⁺ | ~240.97 | Two peaks of nearly equal intensity at m/z ~240 and ~242 |

| Molecular Formula | C₇H₅BrF₃N | N/A |

| Calculated Exact Mass | 238.9558 | N/A |

Interpretation

The mass spectrum will show a prominent molecular ion peak [M]⁺ or, more commonly with ESI, a protonated molecular ion peak [M+H]⁺. The most telling feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will exhibit two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensities. This "A+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the pyridine ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Summary

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N ring stretch |

| 1350 - 1100 | C-F stretch (strong) |

| ~800 | C-Br stretch |

Interpretation

The IR spectrum will provide a "fingerprint" for the molecule. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1600-1450 cm⁻¹ region.[3] The most intense and easily identifiable peaks will likely be the C-F stretching absorptions of the trifluoromethyl group, which are expected to be strong and appear in the 1350-1100 cm⁻¹ range. The C-Br stretching vibration will be found in the lower frequency region of the spectrum.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the comprehensive spectroscopic characterization of a molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. By understanding the principles behind each technique and how the specific structural features of the molecule influence the spectral output, researchers can confidently identify and assess the purity of this important chemical entity. The data and interpretations presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

-

Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. (2016). AIP Publishing. [Link]

-

Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond. (2018). PubMed. [Link]

-

This compound. PubChem. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine. ChemBK. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. Wuhan Jiacheng Biotechnology Co., Ltd. [Link]

-

6-bromo-2-methyl-3-(trifluoromethyl)pyridine. PubChemLite. [Link]

-

Gas flow-injection technique pyridine-FTIR for determination of Lewis and Brönsted acid sites on solid acid catalysts. (2010). Journal of Fundamental Sciences. [Link]

-

3-bromo-2-(trifluoromethyl)pyridine. PubChemLite. [Link]

Sources

The Strategic Role of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Modern Drug Discovery and Agrochemical Design: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in contemporary chemical synthesis. While direct biological activity data for this specific intermediate is not extensively documented, its structural components—the trifluoromethyl group and the pyridine ring—are hallmarks of numerous successful pharmaceutical and agrochemical agents. This guide will delve into the synthetic utility, inherent chemical properties, and the profound biological significance of the trifluoromethylpyridine (TFMP) moiety that this molecule provides. We will explore the causality behind its use in complex molecule synthesis and provide detailed experimental protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound (CAS No. 1010422-53-3) is a halogenated pyridine derivative that has emerged as a valuable scaffold in organic chemistry.[1] Its strategic importance lies not in its intrinsic biological activity, but in its role as a versatile precursor for more complex molecules with potent biological functions.[2][3] The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties.[1]

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence the pKa, metabolic stability, and binding affinity of a parent molecule. Consequently, the incorporation of a TFMP moiety has become a widely adopted strategy in medicinal and agrochemical research to enhance the efficacy and pharmacokinetic profiles of new chemical entities.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1010422-53-3 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)Br | [1] |

| XLogP3 | 2.9 | [1] |

The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Bioactive Molecules

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in the design of a wide array of biologically active compounds, from life-saving pharmaceuticals to high-performance agrochemicals.[2][3][4] The unique physicochemical properties conferred by the trifluoromethyl group, combined with the hydrogen bonding and aromatic stacking capabilities of the pyridine ring, create a powerful combination for modulating biological activity.[2]

2.1. Applications in the Pharmaceutical Industry

Several marketed drugs and numerous clinical candidates incorporate the TFMP scaffold.[2] The CF3 group can enhance a molecule's ability to cross biological membranes and can block metabolic pathways, thereby increasing the drug's half-life.[5] For instance, the Bcr-Abl tyrosine kinase inhibitor Nilotinib, used in the treatment of chronic myelogenous leukemia (CML), features a trifluoromethyl group that contributes to its high potency.[6] While not directly synthesized from the topic compound, Nilotinib's structure underscores the value of the trifluoromethylphenyl motif, a close relative of the TFMP moiety.

2.2. Significance in Agrochemicals

In the agrochemical sector, TFMP derivatives are integral to the development of modern insecticides, fungicides, and herbicides.[2][4] The inclusion of the TFMP moiety can lead to compounds with novel modes of action and improved efficacy against resistant pests and pathogens. A notable example is the fungicide Fluazinam, which contains a trifluoromethyl-substituted pyridine ring and is effective against a broad spectrum of fungal diseases.[4] The development of such compounds often relies on the availability of versatile building blocks like this compound.

Synthetic Pathways and Chemical Reactivity

The synthesis of TFMP derivatives can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring, or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2] this compound is a product of these synthetic strategies and serves as a starting point for further molecular elaboration.

The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, providing a modular approach to building libraries of diverse compounds for biological screening.

Diagram 1: Key Synthetic Transformations of this compound

Caption: Synthetic utility in cross-coupling reactions.

Experimental Protocols: Harnessing the Synthetic Potential

The true value of this compound is realized through its application in synthetic protocols. Below are representative, detailed methodologies for key transformations.

4.1. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-6-(trifluoromethyl)pyridine.

Diagram 2: Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Step-by-step Suzuki-Miyaura workflow.

Inferred Biological Relevance and Future Directions

While direct bioactivity data for this compound is scarce, its role as a precursor allows us to infer its potential biological relevance. The derivatives synthesized from this building block have shown promise in various therapeutic areas and as agrochemicals.

-

Antimicrobial and Antifungal Potential: The TFMP moiety is present in compounds with demonstrated antibacterial and antifungal properties.[3][7] Further derivatization of this compound could lead to novel antimicrobial agents.

-

Oncology: As seen with kinase inhibitors like Nilotinib, the trifluoromethyl group can be crucial for potent and selective inhibition of cancer-related enzymes.[6] This building block provides a scaffold for developing new kinase inhibitors.

-

Insecticidal and Herbicidal Activity: The agrochemical industry has successfully leveraged TFMP-containing molecules for crop protection.[2][3] New insecticides and herbicides with improved environmental profiles could be developed from this intermediate.

Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their subsequent screening in a wide range of biological assays. This will fully unlock the potential of this versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on safety data for structurally similar compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in the chemical sciences. While not a bioactive agent in itself, it is a powerful and versatile tool that enables the synthesis of a vast array of complex molecules with significant biological activities. Its unique combination of reactive sites and the presence of the critical trifluoromethylpyridine moiety make it an indispensable building block for researchers in drug discovery and agrochemical development. A thorough understanding of its chemistry and synthetic applications is paramount for the continued innovation of new chemical entities that can address pressing challenges in human health and agriculture.

References

-

Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications, 23(3), 197-203. Available at: [Link]

-

Patel, M., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1735-1744. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 3-Bromo-5-(trifluoromethyl)pyridine. Available at: [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

- 1. This compound | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. jelsciences.com [jelsciences.com]

- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a critical heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a lipophilic trifluoromethyl group for modulating physicochemical properties, and a methyl group—makes it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its synthesis, key chemical transformations, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate in the design of novel, high-value molecules.

Physicochemical and Spectroscopic Profile

This compound is a substituted pyridine derivative whose structural features are pivotal to its synthetic utility. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the bromine atom at the 3-position serves as a versatile handle for a wide array of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1010422-53-3 | PubChem[3] |

| Molecular Formula | C₇H₅BrF₃N | PubChem[3] |

| Molecular Weight | 240.02 g/mol | PubChem[3] |

| Appearance | White to light yellow solid or liquid | [1] |

| Melting Point | 34-36°C (Isomer dependent) | [1] |

| Boiling Point | 97-99°C at 35 Torr (Isomer dependent) | [1] |

| XLogP3 | 2.9 | PubChem[3] |

Note: Physical properties can vary slightly between isomers and based on purity.

The spectroscopic data for this compound are consistent with its structure. In ¹H NMR, characteristic signals for the aromatic protons on the pyridine ring and the singlet for the methyl group are observed. The ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly categorized into three main strategies: chlorine/fluorine exchange from a trichloromethylpyridine precursor, building the pyridine ring from a trifluoromethyl-containing fragment, or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[4]

For this compound specifically, a common laboratory and industrial approach involves the regioselective functionalization of a suitable pyridine precursor. This often begins with a picoline (methylpyridine) derivative, followed by a sequence of halogenation and trifluoromethylation steps.[4] The precise order and choice of reagents are critical for achieving high yields and regiochemical control.

Diagram: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination of 2-Methylpyridine

This protocol is a representative example for one of the key steps in the synthesis.[5]

-

Reaction Setup: To a stirred mixture of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise. Heat the resulting mixture to 100°C.

-

Bromination: Add bromine (40.0 g) dropwise to the heated mixture over a period of 1 hour, maintaining the temperature at 100°C. Stir for an additional 30 minutes after the addition is complete.

-

Workup: Cool the reaction mixture and carefully pour it into ice water. Acidify the mixture with concentrated hydrochloric acid.

-

Extraction & Purification: Wash the acidic aqueous solution with ethyl acetate. Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution. Extract the product with diethyl ether. Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[5]

Causality: The use of a Lewis acid like aluminum chloride is crucial as it activates the pyridine ring towards electrophilic aromatic substitution by polarizing the bromine molecule, facilitating the regioselective bromination.[5] The subsequent trifluoromethylation step would then be performed on this brominated intermediate.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds in modern organic synthesis.[1][6]

Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating substituted aminopyridines.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the bromine atom, making it susceptible to oxidative addition to a palladium(0) catalyst, which is the first step in these catalytic cycles.[2]

Diagram: Key Cross-Coupling Reactions

Caption: Major palladium-catalyzed transformations of the title compound.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethylpyridine motif is a privileged structure in drug discovery and agrochemical design.[4][8] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance key drug-like properties.[8][9]

-

Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[8]

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[8]

-

Binding Affinity: The unique electronic properties and conformational effects of the -CF₃ group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[8][10]

This compound serves as a key intermediate for introducing this valuable pharmacophore into complex molecules. It has been utilized in the synthesis of inhibitors for various biological targets, including kinases involved in cancer proliferation.[8] For example, it is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor, divarasib (GDC-6036).[11]

Table 2: Examples of Bioactive Scaffolds Derived from TFMPs

| Compound Class | Biological Target/Application | Reference |

| Pyridine Derivatives | Kinase Inhibitors (Oncology) | [8] |

| Substituted Pyridines | Antibacterials | [8] |

| Various Heterocycles | Agrochemicals (Herbicides, Insecticides) | [4] |

| Divarasib Intermediate | KRAS G12C Inhibitor | [11] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazards: This compound is typically classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13] Acute toxicity is also a concern.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][16]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[13] If inhaled, move the person to fresh air.[13] In all cases of exposure, consult a physician.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, highly functionalized molecules. The trifluoromethylpyridine core it provides is instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates and agrochemicals. For researchers in these fields, a thorough understanding of this building block's synthesis and reactivity is essential for the efficient development of next-generation chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. [Link]

-

Unemi, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChemLite. 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). [Link]

-

ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

-

ResearchGate. Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene. [Link]

-

National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

-

ACS Central Science. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Linde Gas & Equipment. Select-Arc 727 Wire - 0.045 in - 33 lb. [Link]

-

CAS Common Chemistry. 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. jelsciences.com [jelsciences.com]

- 10. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within the vast arsenal of fluorinated building blocks, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a trifluoromethyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Source |

| CAS Number | 1010422-53-3 | [PubChem][1] |

| Molecular Formula | C₇H₅BrF₃N | [PubChem][1] |

| Molecular Weight | 240.02 g/mol | [PubChem][1] |

| Appearance | White to light yellow solid or liquid | [NINGBO INNO PHARMCHEM CO.,LTD.][2] |

| Melting Point | 34-36 °C | [NINGBO INNO PHARMCHEM CO.,LTD.][2] |

| Boiling Point | 97-99 °C at 35 Torr | [NINGBO INNO PHARMCHEM CO.,LTD.][2] |

| XLogP3 | 2.9 | [PubChem][1] |

The Genesis of a Trifluoromethylated Pyridine: Discovery and Historical Context

While a singular, seminal publication detailing the "discovery" of this compound is not readily identifiable in the public domain, its emergence can be contextualized within the broader history of fluorine chemistry and the development of trifluoromethylated pyridines.

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, building upon earlier work on the synthesis of benzotrifluoride.[2] The initial methods involved harsh conditions, such as the chlorination and subsequent fluorination of picolines.[2] Over the decades, synthetic methodologies have evolved significantly, enabling more controlled and selective access to a wide array of trifluoromethylpyridine isomers.

The synthesis of this compound likely arose from the need for specifically functionalized building blocks in agrochemical and pharmaceutical research. The combination of a trifluoromethyl group for metabolic stability and a bromine atom as a versatile synthetic handle for cross-coupling reactions makes this particular isomer a highly attractive intermediate. Its appearance in the catalogs of chemical suppliers and its implicit use in patent literature from the early 21st century onwards suggest its development was driven by the practical demands of medicinal chemistry programs.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic approaches to this compound.

Route A: Electrophilic Bromination of a Trifluoromethylated Precursor

This approach involves the synthesis of 2-methyl-6-(trifluoromethyl)pyridine followed by a regioselective bromination at the 3-position.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

The synthesis of the precursor, 2-methyl-6-(trifluoromethyl)pyridine, can be achieved through various methods, including the fluorination of 2-methyl-6-(trichloromethyl)pyridine. A general procedure is outlined in a patent by Jubilant Life Sciences Ltd. for related compounds.[3]

-

Reaction Setup: To a pressure-resistant reactor, add 2-methyl-6-(trichloromethyl)pyridine and a suitable fluorinating agent (e.g., anhydrous HF) in the presence of a catalyst (e.g., a Lewis acid).

-

Reaction Conditions: Heat the mixture under pressure at a temperature typically ranging from 100 to 200 °C.

-

Work-up and Purification: After the reaction is complete, carefully neutralize the excess acid. Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to yield 2-methyl-6-(trifluoromethyl)pyridine.

Experimental Protocol: Bromination of 2-Methyl-6-(trifluoromethyl)pyridine

The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. However, the methyl group provides some activation, directing the bromination to the adjacent positions.

-

Reaction Setup: In a reaction vessel protected from moisture, dissolve 2-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).

-

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction mixture with a reducing agent (e.g., sodium thiosulfate solution) and then neutralize with a base. Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to isolate this compound.

Causality Behind Experimental Choices: The use of a strong acid as a solvent can protonate the pyridine nitrogen, further deactivating the ring. However, it can also facilitate the generation of the electrophilic bromine species. The choice of brominating agent and reaction temperature is crucial to achieve regioselectivity and avoid over-bromination.

Route B: Trifluoromethylation of a Brominated Precursor

This alternative strategy begins with the readily available 3-Bromo-2-methylpyridine and introduces the trifluoromethyl group.

Experimental Protocol: Synthesis of 3-Bromo-2-methylpyridine

A common method for the synthesis of 3-Bromo-2-methylpyridine involves the direct bromination of 2-methylpyridine (2-picoline).[4]

-

Reaction Setup: To a reaction vessel, add 2-methylpyridine and a Lewis acid catalyst, such as aluminum chloride.

-

Reagent Addition: Add bromine dropwise at an elevated temperature (e.g., 100 °C).

-

Reaction Conditions: Stir the mixture at the elevated temperature for a specified period.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water and acidify. Wash with an organic solvent to remove non-basic impurities. Basify the aqueous layer and extract the product with an organic solvent. Dry the organic extract and purify by distillation or chromatography to obtain 3-Bromo-2-methylpyridine.

Experimental Protocol: Trifluoromethylation of 3-Bromo-2-methylpyridine

The introduction of the trifluoromethyl group can be achieved using various modern trifluoromethylating reagents. A general approach is described in a patent from Rui Bo (Hangzhou) Pharmaceutical Technology Co., Ltd. for the trifluoromethylation of bromopyridines.[5]

-

Reaction Setup: In an inert atmosphere, dissolve 3-Bromo-2-methylpyridine in a suitable polar aprotic solvent (e.g., DMF or NMP).

-

Reagent Addition: Add a copper source (e.g., CuI or Cu powder) and a trifluoromethylating reagent (e.g., methyl fluorosulfonyldifluoroacetate, Ruppert-Prakash reagent (TMSCF₃), or an Umemoto reagent).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 and 150 °C. The reaction is often monitored by ¹⁹F NMR.

-

Work-up and Purification: After completion, cool the reaction mixture and partition between an organic solvent and water. Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine. Dry the organic layer and purify by column chromatography to yield this compound.

Causality Behind Experimental Choices: Copper-mediated trifluoromethylation reactions are well-established methods for the synthesis of trifluoromethylarenes and -heteroarenes. The choice of the specific trifluoromethylating reagent and copper source can significantly impact the reaction efficiency and cost. The use of a polar aprotic solvent is necessary to facilitate the reaction.

Applications in Drug Discovery: A Versatile Synthetic Handle

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures.

Diagram of Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. It allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and partition between an organic solvent and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

The efficiency of the Suzuki-Miyaura coupling with bromopyridines can be influenced by the choice of catalyst, base, and solvent, and optimization is often necessary for challenging substrates.[6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a diverse array of arylamines. This compound can be effectively coupled with a wide range of primary and secondary amines using this methodology.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[7]

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture with vigorous stirring, typically between 80 and 110 °C, until the starting material is consumed.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered or electron-deficient substrates.[7]

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its well-defined reactivity and the strategic placement of its functional groups provide a robust platform for the application of modern synthetic methodologies. While its initial discovery may not be attributed to a single landmark paper, its widespread availability and use are a testament to its importance in contemporary organic synthesis. As the demand for novel, highly functionalized drug candidates continues to grow, the utility of this compound in enabling the rapid and efficient construction of diverse molecular libraries is certain to expand. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the discovery of the next generation of therapeutic agents.

References

-

Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

- Rui Bo (Hangzhou) Pharmaceutical Technology Co., Ltd. (2018).

-

PubChem. (n.d.). 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B).... Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Synthonix. (n.d.). 5-Bromo-2-trifluoromethylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2891-2901. [Link]